N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride
Description
N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride is a quaternary ammonium salt characterized by a 13-carbon (tridecan) alkyl chain bridging a phenyl group and a trimethylammonium head. Its molecular formula is C22H38ClN, with a molecular weight of 352.00 g/mol. The extended hydrophobic alkyl chain and aromatic phenyl group confer unique surfactant properties, making it suitable for applications in phase-transfer catalysis, antimicrobial formulations, and lipid bilayer studies.
Properties
Molecular Formula |
C22H40ClN |
|---|---|
Molecular Weight |
354.0 g/mol |
IUPAC Name |
trimethyl(1-phenyltridecyl)azanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-17-20-22(23(2,3)4)21-18-15-14-16-19-21;/h14-16,18-19,22H,5-13,17,20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CFSCETSZQVECLC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride typically involves the reaction of benzyl chloride with dodecylamine, followed by methylation with methyl chloride. The reaction is carried out under alkaline conditions to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different substituted products .
Common Reagents and Conditions
Common reagents used in these reactions include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium hydroxide can produce the corresponding alcohol, while reaction with halides can yield different quaternary ammonium salts .
Scientific Research Applications
N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial action of N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This mechanism is effective against a wide range of bacteria, fungi, and viruses .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Key Differences
The table below summarizes critical structural distinctions between the target compound and its analogs:
Property and Application Comparisons
Hydrophobicity and Solubility
- Target Compound: The 13C alkyl chain and phenyl group enhance lipophilicity, favoring micelle formation in nonpolar solvents. Likely low water solubility, requiring organic solvents or detergents for dissolution.
- N,N,N-Trimethyl-1-phenylmethanaminium chloride (1C chain) : Shorter chain reduces hydrophobicity, increasing water solubility compared to the target .
- N,N,N-Trimethyldocosan-1-aminium chloride (22C chain) : Extreme hydrophobicity due to the 22C chain; used in fabric softeners and antistatic agents .
Reactivity and Functional Group Effects
- Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride: The triethoxysilyl group enables covalent bonding to silica surfaces, making it valuable in chromatography and nanocomposites .
- Fluorinated analog (53517-98-9) : Fluorine atoms impart chemical inertness and oil-repellent properties, ideal for stain-resistant coatings .
Surfactant and Phase-Transfer Catalysis
The target compound’s long alkyl chain improves micellar stability in nonpolar environments, outperforming shorter-chain analogs like the 1C phenyl derivative . Its phenyl group may also enhance π-π interactions in catalytic systems.
Antimicrobial Efficacy
While direct data are absent, studies on docosan-1-aminium chloride (22C chain) demonstrate superior biofilm inhibition compared to shorter chains due to deeper membrane penetration . The target compound’s intermediate chain length (13C) may balance solubility and antimicrobial potency.
Biological Activity
N,N,N-Trimethyl-1-phenyltridecan-1-aminium chloride is a quaternary ammonium compound characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom. This compound is part of a broader class of surfactants and has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications.
| Property | Value |
|---|---|
| CAS Number | 112-00-5 |
| Molecular Formula | C₁₅H₃₄ClN |
| Molecular Weight | 263.890 g/mol |
| Melting Point | 246 °C (dec.) |
| Density | Not available |
| Boiling Point | Not available |
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Its mechanism primarily involves disrupting microbial cell membranes due to its cationic nature, which allows it to interact with negatively charged components of bacterial membranes. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Cytotoxic Effects
Research has indicated that this compound may also possess cytotoxic properties, making it a candidate for further investigation in cancer therapies. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting potential applications in targeted cancer treatments.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that N,N,N-trimethyl compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, showcasing their potential as disinfectants and preservatives in medical settings .
- Cytotoxicity in Cancer Cells : In vitro studies have revealed that N,N,N-trimethyl compounds can induce cell death in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve mitochondrial disruption and activation of caspase pathways, leading to programmed cell death .
- Nanoparticle Formation : Recent research indicates that this compound can facilitate the formation of nanocapsules for drug delivery systems, enhancing the bioavailability of therapeutic agents while minimizing side effects .
Toxicological Profile
While the biological activity of this compound is promising, its safety profile requires careful consideration. Toxicity studies reveal potential skin irritation and cytotoxicity at higher concentrations, necessitating further research into safe usage levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
